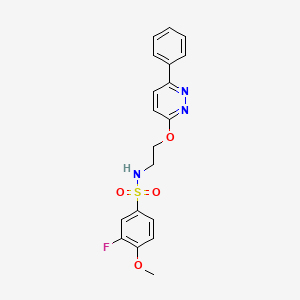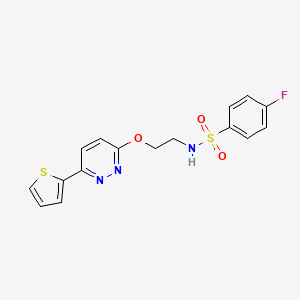![molecular formula C22H20FN7O2 B3411590 2-(4-fluorophenoxy)-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone CAS No. 920262-64-2](/img/structure/B3411590.png)
2-(4-fluorophenoxy)-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone
Overview
Description
2-(4-Fluorophenoxy)-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone is a complex synthetic compound with a rich molecular structure that combines fluorinated phenoxy, triazolopyrimidine, and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenoxy)-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone typically involves multi-step organic reactions. A common route might include the following steps:
Synthesis of the triazolopyrimidine core, often starting with the formation of a triazole ring via cyclization of appropriate precursors.
Introduction of the piperazine ring through nucleophilic substitution.
Coupling the resulting intermediate with 4-fluorophenol to form the final compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely be optimized for scale, involving:
Automated reaction setups to ensure precision and repeatability.
Use of catalysts to enhance reaction rates.
Implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound 2-(4-fluorophenoxy)-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone can undergo several chemical reactions:
Oxidation: : Potential for transformation at the phenoxy or piperazine rings.
Reduction: : Less common, but could occur under specific conditions.
Substitution: : Particularly electrophilic aromatic substitution on the fluorophenoxy moiety.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: : Use of hydrogen (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: : Lewis acids such as aluminum chloride (AlCl₃) for electrophilic aromatic substitution.
Major Products Formed
The major products depend on the specific reaction:
Oxidation: : Could yield carboxylic acids or ketones depending on the reaction site.
Reduction: : Mainly results in hydrogenated derivatives.
Substitution: : Typically halogenated products or alkyl derivatives.
Scientific Research Applications
This compound finds various applications in scientific research, such as:
Chemistry: : Used as a building block for designing novel organic compounds.
Biology: : May serve as a molecular probe to study biological systems.
Medicine: : Potential pharmaceutical applications, including as a lead compound in drug discovery.
Industry: : Utilized in material science for developing new polymers or resins.
Mechanism of Action
The compound 2-(4-fluorophenoxy)-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone exerts its effects through various mechanisms:
Molecular Targets: : It may interact with specific receptors or enzymes, altering their function.
Pathways Involved: : Could modulate signaling pathways by binding to active sites or inhibiting enzyme activity.
Comparison with Similar Compounds
When compared with similar compounds, 2-(4-fluorophenoxy)-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone exhibits unique properties:
Distinctive Structure: : The combination of fluorinated phenoxy, triazolopyrimidine, and piperazine units provides unique chemical and biological characteristics.
Examples of Similar Compounds: : Similar compounds might include analogs with different substituents on the phenoxy or piperazine rings, such as:
2-(4-chlorophenoxy)-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone
2-(4-methoxyphenoxy)-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone
The uniqueness of the target compound lies in its specific chemical modifications that may lead to differentiated biological activity and physicochemical properties.
Properties
IUPAC Name |
2-(4-fluorophenoxy)-1-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN7O2/c23-16-6-8-18(9-7-16)32-14-19(31)28-10-12-29(13-11-28)21-20-22(25-15-24-21)30(27-26-20)17-4-2-1-3-5-17/h1-9,15H,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBIGWEZZJWIYEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=CC=C4)C(=O)COC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-bromo-N-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]benzamide](/img/structure/B3411508.png)
![2-chloro-N-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B3411513.png)
![N-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]naphthalene-2-carboxamide](/img/structure/B3411518.png)
![1-allyl-2-((2-(4-methoxyphenoxy)ethyl)thio)-1H-benzo[d]imidazole](/img/structure/B3411523.png)
![2-(4-fluorophenyl)-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}acetamide](/img/structure/B3411548.png)

![3-chloro-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzene-1-sulfonamide](/img/structure/B3411560.png)
![2-chloro-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)-5-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B3411566.png)
![2-(4-chlorophenoxy)-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B3411567.png)
![1-{2-[(difluoromethyl)sulfanyl]benzoyl}-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine](/img/structure/B3411571.png)
![1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(5-chloro-2-methoxybenzoyl)piperazine](/img/structure/B3411578.png)
![1-(3,4-difluorobenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine](/img/structure/B3411585.png)

![N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B3411604.png)
